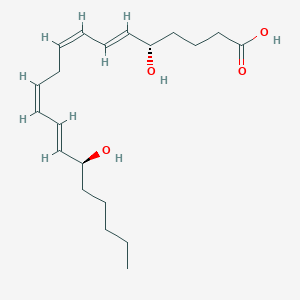

5(S)15(S)-DiHETE

Descripción

RN given refers to (6,13-trans) & (8,11-cis)-isome

Propiedades

IUPAC Name |

(5S,6E,8Z,11Z,13E,15S)-5,15-dihydroxyicosa-6,8,11,13-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGXCGPWGSUMNI-BVHTXILBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401157454 |

Source

|

| Record name | (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401157454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5,15-DiHETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82200-87-1 |

Source

|

| Record name | (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82200-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082200871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401157454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,15-DiHETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of 5(S),15(S)-DiHETE from Arachidonic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is a dihydroxy derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. This lipid mediator is implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and cell signaling. Understanding its biosynthesis is crucial for the development of novel therapeutic agents targeting inflammatory diseases. This technical guide provides a comprehensive overview of the 5(S),15(S)-DiHETE biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthesis Pathway of 5(S),15(S)-DiHETE

The primary route for the biosynthesis of 5(S),15(S)-DiHETE from arachidonic acid involves the sequential catalytic action of two key lipoxygenase (LOX) enzymes: 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). This process can proceed through two distinct but parallel pathways.

Pathway 1: Initial 5-Lipoxygenation

-

Arachidonic Acid to 5(S)-HPETE: The pathway is initiated by the action of 5-LOX on arachidonic acid. In concert with the 5-lipoxygenase-activating protein (FLAP), which presents the arachidonic acid substrate to the enzyme, 5-LOX catalyzes the insertion of molecular oxygen at the C5 position of arachidonic acid, forming 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HPETE).[1][2]

-

5(S)-HPETE to 5(S)-HETE: The unstable hydroperoxy intermediate, 5(S)-HPETE, is rapidly reduced to its more stable hydroxyl form, 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE), by cellular peroxidases.[1]

-

5(S)-HETE to 5(S),15(S)-DiHETE: Subsequently, 15-LOX acts on 5(S)-HETE, introducing a second hydroxyl group at the C15 position to yield the final product, 5(S),15(S)-DiHETE.[3]

Pathway 2: Initial 15-Lipoxygenation

-

Arachidonic Acid to 15(S)-HPETE: Alternatively, the biosynthesis can be initiated by 15-LOX, which oxygenates arachidonic acid at the C15 position to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE).[4]

-

15(S)-HPETE to 15(S)-HETE: Similar to the first pathway, 15(S)-HPETE is then reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[4]

-

15(S)-HETE to 5(S),15(S)-DiHETE: 5-LOX then acts on 15(S)-HETE to introduce a hydroxyl group at the C5 position, resulting in the formation of 5(S),15(S)-DiHETE.[5]

The stereochemistry of the final product, 5(S),15(S)-DiHETE, is a direct consequence of the stereospecificity of the 5-LOX and 15-LOX enzymes.[6]

Role of 5-Lipoxygenase-Activating Protein (FLAP)

FLAP is an integral nuclear membrane protein that plays a crucial role in the 5-LOX pathway.[7][8] Upon cellular stimulation, both 5-LOX and cytosolic phospholipase A₂ (cPLA₂), the enzyme that releases arachidonic acid from membrane phospholipids, translocate to the nuclear envelope.[7] FLAP is believed to act as a scaffold protein, binding arachidonic acid and presenting it to 5-LOX, thereby facilitating the efficient synthesis of 5-LOX products.[9][10] Inhibition of FLAP effectively blocks the production of all 5-LOX-derived metabolites, including 5(S),15(S)-DiHETE synthesized via the initial 5-lipoxygenation pathway.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and products in the 5(S),15(S)-DiHETE biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Source |

| Human Recombinant 5-LOX | Arachidonic Acid | Data not available | 3-6 | 8.0 | 25 | [4] |

| Human Recombinant 15-LOX-1 | Arachidonic Acid | Data not available | Data not available | 7.5 | 15-40 | [11] |

| Human Recombinant 15-LOX-2 | Arachidonic Acid | Data not available | Data not available | 7.2 | 30 | [12] |

| Human Recombinant 5-LOX | 5(S)-HPETE | Data not available | Data not available | Data not available | Data not available | [2] |

| Human Platelet 12-LOX | 5,15-diHpETE | Data not available | kcat = 0.17 s⁻¹ | Data not available | Data not available | [13] |

| Human Reticulocyte 15-LOX-1 | 5,15-diHpETE | Data not available | kcat = 4.6 s⁻¹ | Data not available | Data not available | [13] |

Table 2: Product Yields in Stimulated Human Neutrophils

| Stimulus | Cell Type | 5,15-DiHETE Yield (ng/10⁷ cells) | Source |

| Ionophore A23187 | Polymorphonuclear cells from asthmatic patients | 50 - 280 | [14] |

| Ionophore A23187 | Polymorphonuclear cells from rheumatoid arthritis patients | 50 - 400 | [15] |

| 3 µM 5,15-diHETE | [³H]arachidonic acid-prelabeled neutrophils | Five-fold increase in [³H]-15-HETE formation | [3][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the 5(S),15(S)-DiHETE biosynthesis pathway.

Isolation of Human Neutrophils from Whole Blood

This protocol is adapted from standard density gradient separation methods.[3][6][16]

Materials:

-

Anticoagulated whole blood (EDTA, heparin, or citrate)

-

Density gradient medium (e.g., Polymorphprep™, Ficoll-Paque™)

-

Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge

Procedure:

-

Bring all reagents to room temperature.

-

Carefully layer 15 mL of anticoagulated whole blood over 15 mL of density gradient medium in a 50 mL conical tube. To avoid mixing, hold the tube at an angle and slowly dispense the blood against the inner wall of the tube just above the medium surface.

-

Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. From top to bottom: plasma, mononuclear cells, density gradient medium, neutrophils, and a red blood cell pellet.

-

Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the neutrophil layer and the underlying density gradient medium into a new 50 mL conical tube.

-

Wash the cells by adding HBSS (without Ca²⁺/Mg²⁺) to a final volume of 45 mL.

-

Centrifuge at 350 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of RBC Lysis Buffer. Incubate for 5-7 minutes at room temperature with gentle agitation.

-

Stop the lysis by adding 30 mL of PBS.

-

Centrifuge at 250 x g for 5 minutes at room temperature.

-

Discard the supernatant and wash the neutrophil pellet with 10 mL of HBSS (without Ca²⁺/Mg²⁺).

-

Centrifuge at 250 x g for 5 minutes at room temperature.

-

Discard the supernatant and resuspend the purified neutrophils in an appropriate buffer for downstream experiments.

-

Determine cell viability and purity using trypan blue exclusion and cell counting with a hemocytometer or an automated cell counter. A purity of >95% is expected.

Stimulation of Neutrophils for 5(S),15(S)-DiHETE Production

This protocol describes the stimulation of isolated neutrophils to induce the production of lipoxygenase products.

Materials:

-

Isolated human neutrophils

-

HBSS with Ca²⁺/Mg²⁺

-

Calcium ionophore A23187 (stock solution in DMSO)

-

Arachidonic acid (stock solution in ethanol)

-

Centrifuge

Procedure:

-

Resuspend purified neutrophils in HBSS with Ca²⁺/Mg²⁺ to a final concentration of 1 x 10⁷ cells/mL.

-

Pre-warm the cell suspension to 37°C for 10 minutes.

-

Add calcium ionophore A23187 to a final concentration of 5 µM.

-

Optionally, add exogenous arachidonic acid to a final concentration of 10-20 µM.

-

Incubate the cell suspension at 37°C for 15-30 minutes.

-

Terminate the reaction by adding 2 volumes of ice-cold methanol.

-

Vortex the mixture and centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant for extraction and analysis of 5(S),15(S)-DiHETE.

Lipoxygenase Activity Assay (Fluorometric)

This is a general protocol for measuring lipoxygenase activity, which can be adapted for purified 5-LOX or 15-LOX.[12][17][18][19]

Materials:

-

Purified recombinant 5-LOX or 15-LOX

-

LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

LOX Substrate (e.g., arachidonic acid or linoleic acid)

-

Fluorometric probe (e.g., a probe that reacts with hydroperoxides to generate a fluorescent product)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction mixture containing LOX Assay Buffer and the fluorometric probe in each well of the 96-well plate.

-

Add the purified lipoxygenase enzyme to the appropriate wells. Include a no-enzyme control.

-

To test inhibitors, pre-incubate the enzyme with the test compound for a specified time (e.g., 10-15 minutes) at the desired temperature.

-

Initiate the reaction by adding the LOX substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) over a period of 10-20 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the specific activity of the enzyme or the percentage of inhibition by test compounds.

Analysis of 5(S),15(S)-DiHETE by HPLC-MS/MS

This protocol outlines the general steps for the extraction and quantification of 5(S),15(S)-DiHETE from biological samples.[5][18][19]

Materials:

-

Supernatant from stimulated cell suspensions

-

Internal standard (e.g., deuterated 5(S),15(S)-DiHETE-d8)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Acetonitrile

-

Formic acid

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 HPLC column

Procedure:

-

Sample Preparation and Extraction: a. To the collected supernatant, add a known amount of the internal standard. b. Acidify the sample to pH 3.5-4.0 with formic acid. c. Condition the C18 SPE cartridge with methanol followed by water. d. Load the acidified sample onto the SPE cartridge. e. Wash the cartridge with water to remove salts and polar impurities. f. Elute the eicosanoids with methanol. g. Evaporate the eluate to dryness under a stream of nitrogen. h. Reconstitute the residue in a small volume of the initial mobile phase for HPLC-MS/MS analysis.

-

HPLC-MS/MS Analysis: a. Inject the reconstituted sample into the HPLC-MS/MS system. b. Separate the eicosanoids on a C18 column using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol with 0.1% formic acid). c. Detect and quantify 5(S),15(S)-DiHETE and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for 5(S),15(S)-DiHETE (m/z 335.2 -> specific fragment ions) and its deuterated internal standard should be optimized. d. Generate a standard curve using known concentrations of authentic 5(S),15(S)-DiHETE to quantify the amount in the biological sample.

Mandatory Visualizations

Conclusion

The biosynthesis of 5(S),15(S)-DiHETE from arachidonic acid is a well-defined pathway primarily governed by the sequential actions of 5-LOX and 15-LOX. The involvement of FLAP in the initial 5-lipoxygenation step highlights a key regulatory point. While the overall pathway is understood, a significant gap remains in the detailed enzyme kinetics for each step of the conversion. The experimental protocols provided herein offer a robust framework for researchers to investigate this pathway further, quantify its products, and explore the effects of potential inhibitors. Future research should focus on elucidating the precise kinetic parameters of the involved enzymes and exploring the regulation of this pathway in various disease states. This will undoubtedly contribute to the development of targeted therapies for a range of inflammatory disorders.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. Characterization of the activity of purified recombinant human 5-lipoxygenase in the absence and presence of leukocyte factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity-Based Probes for 15-lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-enzymes.com [creative-enzymes.com]

- 11. researchgate.net [researchgate.net]

- 12. 15-Lipoxygenase-2 from human, Recombinant(EC 1.13.11.33) - Creative Enzymes [creative-enzymes.com]

- 13. escholarship.org [escholarship.org]

- 14. 5-15-diHETE and lipoxins generated by neutrophils from endogenous arachidonic acid as asthma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conversion of endogenous arachidonic acid to 5,15-diHETE and lipoxins by polymorphonuclear cells from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jove.com [jove.com]

- 17. jove.com [jove.com]

- 18. diposit.ub.edu [diposit.ub.edu]

- 19. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Characterization of 5,15-Dihydroxyeicosatetraenoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,15-dihydroxyeicosatetraenoic acid (5,15-diHETE) is a dihydroxy derivative of arachidonic acid, an omega-6 polyunsaturated fatty acid. This lipid mediator is implicated in a variety of physiological and pathological processes, particularly those related to inflammation. The initial discovery and characterization of 5,15-diHETE have paved the way for a deeper understanding of its role in inflammatory diseases such as asthma and rheumatoid arthritis. This technical guide provides an in-depth overview of the core aspects of 5,15-diHETE, including its biosynthesis, biological activities, and the experimental methodologies used for its study.

Data Presentation

The following tables summarize the quantitative data associated with the production and biological activity of 5,15-diHETE.

| Cell Type | Stimulus | 5,15-diHETE Production (ng/10⁷ cells) | Reference |

| Polymorphonuclear cells (Rheumatoid Arthritis Patients) | Ionophore A23187 | 50 - 400 | [1] |

| Polymorphonuclear cells (Asthmatic Patients) | Ionophore A23187 | 50 - 280 | [2] |

| Polymorphonuclear cells (Healthy Subjects) | Ionophore A23187 | Not detectable | [2] |

| Biological Activity | EC₅₀ Value | Cell Type | Reference |

| Eosinophil Chemotaxis | 0.3 µM | Eosinophils | [3] |

Experimental Protocols

This section details the key experimental protocols for the isolation, stimulation of cells for 5,15-diHETE production, and its subsequent extraction, purification, and analysis.

Isolation of Human Polymorphonuclear Neutrophils (PMNs)

This protocol is adapted from standard density gradient separation methods.

-

Materials:

-

Whole blood collected in tubes containing EDTA or heparin.

-

Density gradient medium (e.g., Ficoll-Paque).

-

Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺/Mg²⁺.

-

Red Blood Cell Lysis Buffer.

-

Phosphate Buffered Saline (PBS).

-

-

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of density gradient medium in a centrifuge tube.

-

Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, aspirate the upper layers containing plasma and mononuclear cells, leaving the neutrophil and erythrocyte pellet.

-

Resuspend the pellet in PBS and add Red Blood Cell Lysis Buffer. Incubate for 5-10 minutes at room temperature.

-

Centrifuge at 250 x g for 5 minutes and discard the supernatant.

-

Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.

-

Resuspend the final pellet in HBSS with Ca²⁺/Mg²⁺ to the desired cell concentration (e.g., 1 x 10⁷ cells/mL).

-

Assess cell viability using a method such as trypan blue exclusion.

-

Stimulation of PMNs for 5,15-diHETE Production

This protocol describes the stimulation of isolated PMNs to induce the biosynthesis of 5,15-diHETE.

-

Materials:

-

Isolated human PMNs (1 x 10⁷ cells/mL) in HBSS with Ca²⁺/Mg²⁺.

-

Calcium Ionophore A23187 stock solution (e.g., 1 mM in DMSO).

-

-

Procedure:

-

Pre-warm the suspension of isolated PMNs to 37°C.

-

Add Calcium Ionophore A23187 to the cell suspension to a final concentration of 2-5 µM.

-

Incubate the cells for 15 minutes at 37°C.

-

Terminate the incubation by placing the tubes on ice and adding 2 volumes of ice-cold methanol (B129727) to precipitate proteins and extract the lipids.

-

Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant for solid-phase extraction.

-

Solid-Phase Extraction (SPE) of 5,15-diHETE

This protocol outlines the purification and concentration of 5,15-diHETE from the cell supernatant.

-

Materials:

-

C18 SPE cartridges.

-

Methanol.

-

Ultrapure water.

-

Methyl formate (B1220265) or ethyl acetate.

-

Nitrogen gas for evaporation.

-

-

Procedure:

-

Condition the SPE cartridge: Wash the C18 cartridge sequentially with 5 mL of methanol and 5 mL of ultrapure water.

-

Load the sample: Acidify the collected supernatant from the cell stimulation to pH ~3.5 with dilute acid and load it onto the conditioned C18 cartridge.

-

Wash the cartridge: Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.

-

Elute the lipids: Elute the retained lipids, including 5,15-diHETE, with 5 mL of methyl formate or ethyl acetate.

-

Dry the sample: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute: Reconstitute the dried lipid extract in a small volume of the mobile phase used for HPLC analysis.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis

This protocol describes the separation and detection of 5,15-diHETE.

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reversed-phase column (e.g., Waters Symmetry C18).

-

-

Mobile Phase:

-

A mixture of acetonitrile (B52724), water, and acetic acid (e.g., 37.5:62.5:0.01, v/v/v).

-

-

Procedure:

-

Equilibrate the column with the mobile phase at a flow rate of 1 mL/min.

-

Inject the reconstituted sample onto the column.

-

Monitor the elution profile at 235 nm, which is the characteristic absorbance wavelength for the conjugated diene chromophore of 5,15-diHETE.

-

Identify 5,15-diHETE by comparing its retention time with that of a pure standard.

-

Chiral HPLC and LC-MS/MS for Stereochemical Analysis and Quantification

This protocol is for the separation of 5,15-diHETE stereoisomers and for sensitive quantification.

-

Derivatization (for some chiral separations):

-

React the sample with pentafluorobenzyl bromide (PFB-Br) to form PFB esters, which can enhance ionization efficiency in mass spectrometry.

-

-

Chiral HPLC:

-

Column: A chiral stationary phase column (e.g., Chiralpak AD-RH).

-

Mobile Phase: A mixture of acetonitrile and ethanol (B145695) (e.g., 90:10, v/v).

-

-

LC-MS/MS for Quantification:

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 5,15-diHETE (e.g., m/z 335 -> 115 and m/z 335 -> 217).

-

Quantification: Use a stable isotope-labeled internal standard (e.g., d8-5,15-diHETE) for accurate quantification.

-

Mandatory Visualization

Biosynthesis Pathways of 5,15-diHETE

The following diagram illustrates the primary enzymatic pathways leading to the formation of 5,15-diHETE from arachidonic acid.

Caption: Enzymatic pathways for the biosynthesis of 5,15-diHETE stereoisomers.

Experimental Workflow for 5,15-diHETE Analysis

The following diagram outlines the general workflow for the analysis of 5,15-diHETE from a biological sample.

Caption: General workflow for the analysis of 5,15-diHETE from biological samples.

References

5(S),15(S)-DiHETE: A Technical Guide to its Role in the Immune Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) is a lipid mediator derived from arachidonic acid through the action of lipoxygenase enzymes. As a member of the dihydroxyeicosatetraenoic acid family, it plays a role in modulating inflammatory responses, particularly by influencing the behavior of key immune cells such as neutrophils and eosinophils. This technical guide provides a comprehensive overview of the biological functions of 5(S),15(S)-DiHETE in the immune system, detailing its biosynthesis, metabolism, and known effects on various immune cells. It also outlines the signaling pathways involved and presents relevant experimental methodologies for its study. While specific quantitative data for 5(S),15(S)-DiHETE is limited in publicly available literature, this guide synthesizes the current understanding to support further research and drug development efforts in the field of inflammation.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They are critical regulators of inflammation and immunity. Among these, the dihydroxyeicosatetraenoic acids (DiHETEs) are a subgroup produced through various lipoxygenase (LOX) pathways. 5(S),15(S)-DiHETE is one such metabolite, formed by the sequential action of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) on arachidonic acid.[1][2] While less potent than some other eicosanoids, 5(S),15(S)-DiHETE contributes to the complex network of lipid mediators that fine-tune the immune response. Its presence has been noted in inflammatory conditions such as asthma and rheumatoid arthritis, suggesting a role in the pathophysiology of these diseases.[3][4] This document serves as a technical resource for researchers and professionals in drug development, providing a detailed examination of the biological functions of 5(S),15(S)-DiHETE in the immune response.

Biosynthesis and Metabolism of 5(S),15(S)-DiHETE

The generation of 5(S),15(S)-DiHETE involves a multi-step enzymatic cascade initiated by the release of arachidonic acid from the cell membrane.

Biosynthesis:

The primary pathway for the synthesis of 5(S),15(S)-DiHETE involves the concerted action of two key lipoxygenases:

-

5-Lipoxygenase (5-LOX): This enzyme catalyzes the insertion of molecular oxygen at the C5 position of arachidonic acid, forming 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HPETE). 5(S)-HPETE is then reduced to 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE).

-

15-Lipoxygenase (15-LOX): 5(S)-HETE can then serve as a substrate for 15-LOX, which introduces a second hydroxyl group at the C15 position, yielding 5(S),15(S)-DiHETE.[1]

Alternatively, the synthesis can occur in the reverse order, with 15-LOX first converting arachidonic acid to 15(S)-HETE, followed by the action of 5-LOX to produce 5(S),15(S)-DiHETE.[2]

Metabolism:

5(S),15(S)-DiHETE can be further metabolized by various enzymes, leading to the formation of other bioactive lipids or to its inactivation. One notable metabolic conversion is its oxidation by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-15-hydroxy-eicosatetraenoic acid (5-oxo-15-HETE), a more potent chemoattractant for eosinophils.[5][6]

Figure 1: Biosynthesis and metabolism of 5(S),15(S)-DiHETE.

Biological Functions in Immune Cells

5(S),15(S)-DiHETE exerts its effects on various immune cells, contributing to the inflammatory cascade. While it is generally considered less potent than its precursor 5-HETE and its metabolite 5-oxo-15-HETE, it still possesses significant biological activity.

Neutrophils

Neutrophils are first responders in the innate immune system, and their migration to sites of inflammation is a critical step in the immune response. 5(S),15(S)-DiHETE has been shown to act as a chemoattractant for neutrophils, although with lower potency compared to other lipid mediators like Leukotriene B4 (LTB4).[5] It is believed to contribute to the overall chemotactic gradient that guides neutrophils to inflammatory foci.

Eosinophils

Eosinophils are key players in allergic inflammation and parasitic infections. 5(S),15(S)-DiHETE is a known chemoattractant for eosinophils.[7] Its production in inflammatory settings can contribute to the recruitment and accumulation of eosinophils in tissues, a hallmark of allergic diseases like asthma.

Lymphocytes and Mast Cells

The direct effects of 5(S),15(S)-DiHETE on lymphocytes and mast cells are not as well-characterized. However, there is evidence to suggest that it can influence the function of these cells. For instance, 5,15-diHETE has been shown to stimulate the inactive 5-lipoxygenase in a mast/basophil cell line, suggesting a potential role in modulating the production of other leukotrienes.[8] Further research is needed to fully elucidate its role in lymphocyte and mast cell biology.

Quantitative Data

Specific quantitative data, such as EC50 or IC50 values, for the biological activities of 5(S),15(S)-DiHETE are not extensively reported in the available literature. Most studies provide comparative data, positioning its potency relative to other eicosanoids.

| Biological Effect | Immune Cell Type | Relative Potency of 5(S),15(S)-DiHETE | Reference(s) |

| General Cell Stimulation | Various | ~3-10 fold weaker than 5(S)-HETE | [1] |

| Binding to OXER1 Receptor | N/A | Relative potency of 1-3 (compared to 5-oxo-ETE at ~100) | [1] |

| Chemotaxis | Eosinophils | Less potent than 5-oxo-15-HETE | [5] |

| Production in Asthmatic Patients | Neutrophils | 50 to 280 ng/10^7 cells | [3] |

| Production in Rheumatoid Arthritis | Neutrophils | 50 to 400 ng/10^7 cells | [4] |

Note: The lack of standardized quantitative data highlights a significant gap in the understanding of 5(S),15(S)-DiHETE's precise role and potency in the immune response.

Signaling Pathways

5(S),15(S)-DiHETE, along with other 5-HETE family members, is believed to exert its effects primarily through G-protein coupled receptors (GPCRs). The most well-characterized receptor for this family of lipids is the OXE receptor 1 (OXER1).[1]

Upon binding to OXER1, a signaling cascade is initiated, which typically involves:

-

G-protein activation: The receptor couples to inhibitory G-proteins (Gi/o).

-

Calcium mobilization: Activation of phospholipase C (PLC) leads to the generation of inositol (B14025) trisphosphate (IP3), which triggers the release of intracellular calcium stores.

-

MAPK pathway activation: The signaling cascade also involves the activation of mitogen-activated protein kinases (MAPKs) such as ERK and p38.[1]

These downstream signaling events ultimately lead to the cellular responses elicited by 5(S),15(S)-DiHETE, including chemotaxis and cellular activation.

Figure 2: Proposed signaling pathway for 5(S),15(S)-DiHETE.

Experimental Protocols

Neutrophil/Eosinophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to quantify the chemotactic potential of 5(S),15(S)-DiHETE.

Principle: Immune cells are placed in the upper chamber of a two-chamber system, separated by a microporous membrane. A solution containing the chemoattractant (5(S),15(S)-DiHETE) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Generalized Protocol:

-

Cell Isolation: Isolate neutrophils or eosinophils from fresh human peripheral blood using density gradient centrifugation.

-

Chamber Setup: Assemble a Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size).

-

Loading:

-

Add a solution of 5(S),15(S)-DiHETE at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M) in a suitable buffer (e.g., HBSS with 0.1% BSA) to the lower wells.

-

Add a suspension of the isolated immune cells to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g., 60-90 minutes).

-

Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane and count them under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay.

-

Data Analysis: Plot the number of migrated cells against the concentration of 5(S),15(S)-DiHETE to generate a dose-response curve.

Figure 3: Workflow for a chemotaxis assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to 5(S),15(S)-DiHETE stimulation.

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of an agonist to its receptor, intracellular calcium levels rise, which is detected as an increase in fluorescence intensity.

Generalized Protocol:

-

Cell Preparation: Isolate and suspend the immune cells of interest in a suitable buffer.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 1-5 µM Fura-2 AM) for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Measurement: Place the cell suspension in a fluorometer cuvette.

-

Stimulation: Add 5(S),15(S)-DiHETE at various concentrations and record the change in fluorescence over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Conclusion

5(S),15(S)-DiHETE is a bioactive lipid mediator that plays a modulatory role in the immune response, particularly in the recruitment of neutrophils and eosinophils. Its synthesis via the 5-LOX and 15-LOX pathways and its signaling through the OXER1 receptor place it within a complex network of inflammatory mediators. While its effects are generally less potent than other eicosanoids, its presence in inflammatory diseases suggests a contribution to the overall inflammatory milieu. A significant limitation in the field is the lack of specific quantitative data and detailed experimental protocols for 5(S),15(S)-DiHETE. Further research is warranted to precisely define its potency, delineate its specific signaling pathways, and fully understand its role in various immune cells. Such studies will be crucial for evaluating its potential as a therapeutic target in inflammatory and allergic diseases.

References

- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conversion of endogenous arachidonic acid to 5,15-diHETE and lipoxins by polymorphonuclear cells from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. 5-oxo-15-HETE: Total Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

5(S),15(S)-DiHETE: A Key Signaling Molecule in Allergic Reactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Allergic diseases such as asthma and atopic dermatitis are characterized by chronic inflammation driven by the infiltration and activation of eosinophils. Eicosanoids, lipid signaling molecules derived from arachidonic acid, are potent mediators of this inflammatory cascade. Among them, 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) has emerged as a significant signaling molecule, playing a crucial role in orchestrating the allergic response. This technical guide provides a comprehensive overview of the function of 5(S),15(S)-DiHETE in allergic reactions, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its role. This document is intended for researchers, scientists, and professionals involved in the development of novel therapeutics for allergic diseases.

Biosynthesis of 5(S),15(S)-DiHETE

5(S),15(S)-DiHETE is synthesized from arachidonic acid through the sequential action of two lipoxygenase (LOX) enzymes. The primary pathway involves the initial oxygenation of arachidonic acid by 5-lipoxygenase (5-LOX) to form 5(S)-hydroperoxyeicosatetraenoic acid (5(S)-HpETE), which is then reduced to 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE). Subsequently, 15-lipoxygenase (15-LOX) acts on 5(S)-HETE to produce 5(S),15(S)-DiHETE. An alternative pathway involves the initial action of 15-LOX on arachidonic acid to form 15(S)-HETE, which is then converted to 5(S),15(S)-DiHETE by 5-LOX. This biosynthesis can occur within a single cell or through transcellular metabolism, where an intermediate produced by one cell type is utilized by another.

Signaling Pathway of 5(S),15(S)-DiHETE in Eosinophils

5(S),15(S)-DiHETE and other members of the 5-HETE family exert their effects by binding to the G protein-coupled receptor, Oxoeicosanoid Receptor 1 (OXER1).[1] This receptor is highly expressed on eosinophils, neutrophils, and monocytes.[2] The binding of 5(S),15(S)-DiHETE to OXER1 initiates a signaling cascade that is crucial for the chemotactic response of eosinophils.

The OXER1 receptor is coupled to the Gαi subunit of the heterotrimeric G protein complex.[1] Upon ligand binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More importantly, the released Gβγ dimer activates downstream signaling pathways, including phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium is a critical event in eosinophil activation and migration.

Furthermore, OXER1 activation leads to the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) cascades, including ERK and p38 MAPK.[3] These pathways are essential for cell survival, proliferation, and the regulation of chemotaxis.

Quantitative Data on the Biological Activity of 5(S),15(S)-DiHETE and Related Eicosanoids

The biological effects of 5(S),15(S)-DiHETE and its related metabolites are dose-dependent. The following tables summarize the available quantitative data on their activity.

Table 1: Relative Potency of Eicosanoids on the OXER1 Receptor

| Eicosanoid | Relative Potency | Reference |

| 5-oxo-ETE | ~100 | [3] |

| 5-oxo-15(S)-HETE | 30 | [3] |

| 5(S)-HETE | 5–10 | [3] |

| 5(S),15(S)-diHETE | 1–3 | [3] |

| 5-oxo-20-hydroxy-ETE | 1–3 | [3] |

| 5(S),20-diHETE | 1 | [3] |

| 5,15-dioxo-ETE | <1 | [3] |

Table 2: Production of 5,15-diHETE by Neutrophils from Asthmatic Patients

| Cell Type | Condition | 5,15-diHETE Production (ng/10⁷ cells) | Reference |

| Polymorphonuclear Cells | Asthmatic Patients (stimulated with ionophore A23187) | 50 to 280 | [4] |

| Polymorphonuclear Cells | Healthy Subjects (stimulated with ionophore A23187) | Not detectable | [4] |

Experimental Protocols

Eosinophil Chemotaxis Assay (Boyden Chamber)

The chemotactic activity of 5(S),15(S)-DiHETE on eosinophils is typically assessed using a Boyden chamber assay.[3][5][6][7][8]

Principle: This assay measures the migration of cells across a porous membrane in response to a chemoattractant gradient.

Methodology:

-

Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane (typically 5 µm pore size for eosinophils).

-

Chemoattractant: A solution containing 5(S),15(S)-DiHETE at various concentrations is placed in the lower compartment of the chamber.

-

Cell Suspension: A suspension of purified human eosinophils is placed in the upper compartment.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g., 1-3 hours) to allow for cell migration.

-

Quantification: After incubation, the membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope. Alternatively, migrated cells can be quantified by measuring eosinophil-specific enzymes like eosinophil peroxidase.[6]

Calcium Mobilization Assay (Fura-2 AM Imaging)

The ability of 5(S),15(S)-DiHETE to induce a rise in intracellular calcium in eosinophils can be measured using ratiometric fluorescent indicators like Fura-2 AM.[9][10][11][12][13]

Principle: Fura-2 AM is a cell-permeable dye that becomes fluorescent upon binding to free intracellular calcium. The ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

Methodology:

-

Cell Loading: Purified eosinophils are incubated with Fura-2 AM, which passively diffuses into the cells.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the Fura-2 dye inside the cells.

-

Baseline Measurement: The loaded cells are placed in a fluorometer or on a fluorescence microscope, and a baseline fluorescence ratio (e.g., 340 nm/380 nm excitation, 510 nm emission) is recorded.

-

Stimulation: A solution of 5(S),15(S)-DiHETE is added to the cells.

-

Data Acquisition: The change in fluorescence ratio over time is recorded to monitor the kinetics of the calcium response.

-

Calibration: At the end of the experiment, the maximum and minimum fluorescence ratios are determined by adding a calcium ionophore (e.g., ionomycin) followed by a calcium chelator (e.g., EGTA) to allow for the calculation of the absolute intracellular calcium concentration.

Role in Mast Cell Activation

While the primary role of 5(S),15(S)-DiHETE in allergic reactions appears to be the recruitment of eosinophils, there is some evidence to suggest its involvement in mast cell activation. Mast cells are key initiators of the allergic response, releasing histamine (B1213489) and other pro-inflammatory mediators upon activation. Further research is needed to fully elucidate the direct effects of 5(S),15(S)-DiHETE on mast cell degranulation and cytokine release.

Conclusion and Future Directions

5(S),15(S)-DiHETE is a potent lipid mediator that plays a significant role in the pathophysiology of allergic diseases, primarily through the recruitment and activation of eosinophils via the OXER1 receptor. The signaling cascade initiated by 5(S),15(S)-DiHETE involves G-protein coupling, intracellular calcium mobilization, and the activation of PI3K and MAPK pathways. While the chemotactic effects on eosinophils are well-documented, further studies are required to fully understand the dose-response relationships for cytokine release and the direct impact on mast cell function. The development of selective OXER1 antagonists represents a promising therapeutic strategy for the treatment of eosinophil-driven inflammatory diseases such as severe asthma and atopic dermatitis. A deeper understanding of the quantitative aspects of 5(S),15(S)-DiHETE signaling will be crucial for the successful development of such targeted therapies.

References

- 1. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]

- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Oxo-eicosanoids are potent eosinophil chemotactic factors. Functional characterization and structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 10. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]

Endogenous Formation of 5(S),15(S)-DiHETE in Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the endogenous biosynthesis of 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) in human neutrophils. This lipid mediator is implicated in various physiological and pathophysiological processes, including inflammation and allergic reactions.[1] Understanding its formation is crucial for the development of novel therapeutic agents targeting inflammatory pathways.

Core Concepts in 5(S),15(S)-DiHETE Biosynthesis

The formation of 5(S),15(S)-DiHETE in neutrophils is a multi-step enzymatic process primarily involving the sequential action of two key lipoxygenase (LOX) enzymes: 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX).[2][3][4] The biosynthesis initiates with the liberation of arachidonic acid (AA) from the cell membrane phospholipids.

There are two proposed primary pathways for the synthesis of 5(S),15(S)-DiHETE from arachidonic acid:

-

5-LOX followed by 15-LOX: Arachidonic acid is first converted to 5(S)-hydroperoxyeicosatetraenoic acid (5S-HPETE) by 5-LOX. 5S-HPETE is then reduced to 5(S)-hydroxyeicosatetraenoic acid (5S-HETE). Subsequently, 15-LOX acts on 5S-HETE to form 5(S),15(S)-dihydroperoxyeicosatetraenoic acid (5,15-diHpETE), which is then reduced to 5(S),15(S)-DiHETE.[1][2]

-

15-LOX followed by 5-LOX: Alternatively, arachidonic acid can be initially metabolized by 15-LOX to form 15(S)-hydroperoxyeicosatetraenoic acid (15S-HPETE), which is reduced to 15(S)-hydroxyeicosatetraenoic acid (15S-HETE). 5-LOX then oxygenates 15(S)-HETE to produce 5(S),15(S)-DiHETE.[4][5]

In human neutrophils, the 15-lipoxygenase is considered a cryptic enzyme that requires stimulation to metabolize endogenous substrates.[6][7] Certain 5-hydroxyeicosanoids, including 5(S),15(S)-DiHETE itself, can act as activators of the 15-lipoxygenase.[6][7]

Quantitative Data on 5(S),15(S)-DiHETE Production

The following tables summarize quantitative data from studies investigating the production of 5(S),15(S)-DiHETE and related metabolites in human neutrophils under various stimulatory conditions.

Table 1: Production of 5(S),15(S)-DiHETE and Lipoxins by Neutrophils from Asthmatic Patients. [8]

| Cell Source | Stimulus | 5(S),15(S)-DiHETE Production (ng/10⁷ cells) | Lipoxin Production (ng/10⁷ cells) |

| Asthmatic Patients | Ionophore A23187 | 50 - 280 | 1 - 30 |

| Healthy Subjects | Ionophore A23187 | Not detectable | Not detectable |

Table 2: Free Arachidonic Acid Levels in Human Neutrophils. [6][7]

| Cell State | Free [³H]Arachidonic Acid (fmol/10⁷ cells) | Nonesterified Arachidonic Acid (pmol/10⁷ cells) |

| [³H]Arachidonic Acid-prelabeled | 50 - 700 | - |

| Unlabeled | - | 100 - 2,200 |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying 5(S),15(S)-DiHETE formation.

Caption: Biosynthetic pathways of 5(S),15(S)-DiHETE in neutrophils.

Caption: Experimental workflow for 5(S),15(S)-DiHETE analysis.

Detailed Experimental Protocols

This section provides a generalized protocol for the isolation of human neutrophils and the subsequent stimulation and analysis of 5(S),15(S)-DiHETE production, based on methodologies cited in the literature.

Isolation of Human Neutrophils

-

Objective: To obtain a pure population of neutrophils from human peripheral blood.

-

Methodology:

-

Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., heparin).

-

Layer the whole blood over a density gradient medium (e.g., Ficoll-Paque).[9]

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[9][10]

-

After centrifugation, aspirate and discard the upper layers containing plasma and mononuclear cells.

-

Collect the neutrophil-rich layer and the red blood cell pellet.

-

Lyse the contaminating red blood cells using a hypotonic lysis buffer (e.g., 0.2% NaCl) for no longer than 30 seconds, followed by the addition of an equal volume of a hypertonic solution (e.g., 1.6% NaCl) to restore isotonicity.[10]

-

Wash the neutrophil pellet with a suitable buffer (e.g., phosphate-buffered saline without Ca²⁺ and Mg²⁺) and centrifuge at 250 x g for 5 minutes.[10]

-

Resuspend the final neutrophil pellet in a buffer appropriate for the subsequent experiment (e.g., PBS with Ca²⁺ and Mg²⁺).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Stimulation of Neutrophils for 5(S),15(S)-DiHETE Production

-

Objective: To induce the biosynthesis of 5(S),15(S)-DiHETE in isolated neutrophils.

-

Methodology:

-

Adjust the concentration of the isolated neutrophils to 5 x 10⁶ cells/mL in a suitable buffer.[9]

-

Pre-incubate the neutrophil suspension at 37°C for a short period to allow for temperature equilibration.

-

Add the desired stimulus. A common stimulus is the calcium ionophore A23187 at a final concentration of 2-5 µM.[8][11]

-

Incubate the cell suspension at 37°C for a defined period, typically ranging from 5 to 30 minutes.

-

Terminate the incubation by adding a cold stop solution (e.g., methanol) or by placing the samples on ice followed by immediate centrifugation to pellet the cells.

-

Extraction and Analysis of 5(S),15(S)-DiHETE

-

Objective: To isolate and quantify the produced 5(S),15(S)-DiHETE.

-

Methodology:

-

Acidify the supernatant from the stimulated neutrophil suspension to approximately pH 3.5 with a weak acid (e.g., formic acid).

-

Perform solid-phase extraction (SPE) to isolate the lipid mediators. Use a C18 SPE cartridge, wash with a polar solvent (e.g., water), and elute the lipids with a non-polar solvent (e.g., methyl formate (B1220265) or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the mobile phase for analysis.

-

Analyze the sample using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]

-

Column: C18 column.

-

Mobile Phase: A gradient of methanol (B129727) and water, with a small amount of acetic acid to ensure the carboxyl groups of the eicosanoids are protonated.

-

Detection: UV detection at wavelengths relevant for conjugated dienes (around 235 nm for HETEs) and trienes (around 270-280 nm for DiHETEs and 302 nm for lipoxins).[12]

-

-

Identify and quantify 5(S),15(S)-DiHETE by comparing the retention time and UV spectrum to an authentic standard. Confirmation can be achieved using liquid chromatography-mass spectrometry (LC-MS).

-

Conclusion

The endogenous formation of 5(S),15(S)-DiHETE in neutrophils is a complex process with significant implications for inflammatory responses. The detailed understanding of its biosynthetic pathways, coupled with robust experimental protocols for its quantification, provides a solid foundation for researchers and drug development professionals. Further investigation into the regulation of the key enzymes, 5-LOX and 15-LOX, will be critical for the development of targeted therapies for inflammatory diseases.

References

- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Hydroxyeicosanoids selectively stimulate the human neutrophil 15-lipoxygenase to use endogenous substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Hydroxyeicosanoids selectively stimulate the human neutrophil 15- lipoxygenase to use endogenous substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-15-diHETE and lipoxins generated by neutrophils from endogenous arachidonic acid as asthma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for the isolation of human neutrophil-derived extracellular vesicles for characterization and functional experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulation of the 15-lipoxygenase in activated polymorphonuclear neutrophils. Influence of lipoxygenase inhibitors and hydroxyeicosatetraenoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] 5(S),15(S)-dihydroxyeicosatetraenoic acid and lipoxin generation in human polymorphonuclear cells: dual specificity of 5-lipoxygenase towards endogenous and exogenous precursors | Semantic Scholar [semanticscholar.org]

The intricate relationship between 5(S),15(S)-DiHETE and lipoxin biosynthesis

This technical guide provides an in-depth exploration of the biochemical relationship between 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE) and the biosynthesis of lipoxins. Aimed at researchers, scientists, and professionals in drug development, this document details the enzymatic pathways, presents key quantitative data, outlines experimental methodologies, and provides visual diagrams of the core processes.

Introduction to Lipoxins and DiHETEs

Lipoxins are specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. They are endogenously generated bioactive eicosanoids derived from arachidonic acid. The two major lipoxins are lipoxin A4 (LXA4) and lipoxin B4 (LXB4), which actively signal to halt neutrophil infiltration and stimulate the clearance of apoptotic cells, thereby promoting a return to tissue homeostasis.

5(S),15(S)-DiHETE is a dihydroxylated derivative of arachidonic acid. It is a stereoisomer of the leukotriene B4 (LTB4) receptor antagonist 5(S),15(R)-DiHETE. While it has its own biological activities, its primary significance in this context is its role as a potential intermediate and marker in the biosynthesis of lipoxins.

Biosynthesis of Lipoxins: The Canonical Pathways

Lipoxin synthesis is a transcellular process, often requiring the interaction of at least two different cell types, or occurring within a single cell type that expresses the necessary enzymes. The biosynthesis is initiated by lipoxygenase (LOX) enzymes.

The 15-LOX/5-LOX Pathway

The most common pathway for lipoxin biosynthesis involves the sequential action of 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).

-

Formation of 15(S)-HPETE: In cells such as epithelial cells or macrophages, 15-LOX acts on arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE).

-

Conversion to 15(S)-HETE: 15(S)-HPETE is then reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).

-

Transcellular exchange: 15(S)-HETE can be transferred to a second cell type, typically a neutrophil.

-

Action of 5-LOX: Within the neutrophil, 5-LOX metabolizes 15(S)-HETE to form a 5(6)-epoxytetraene intermediate.

-

Hydrolysis to Lipoxins: This unstable epoxide is then enzymatically hydrolyzed to form LXA4 and LXB4.

The 5-LOX/12-LOX Pathway

An alternative pathway involves the interaction of 5-LOX and 12-lipoxygenase (12-LOX), often occurring between neutrophils and platelets.

-

Formation of LTA4: Neutrophils generate leukotriene A4 (LTA4) from arachidonic acid via 5-LOX.

-

Transcellular exchange: LTA4 is transferred to platelets.

-

Action of 12-LOX: Platelet 12-LOX metabolizes LTA4 to generate LXA4 and LXB4.

The Role of 5(S),15(S)-DiHETE in Lipoxin Biosynthesis

5(S),15(S)-DiHETE is formed through the action of 5-LOX on 15(S)-HETE. This places it at a critical juncture in the 15-LOX/5-LOX pathway for lipoxin synthesis. The formation of 5(S),15(S)-DiHETE is an alternative fate for the 15(S)-HETE substrate, alongside its conversion to the 5(6)-epoxytetraene that leads to lipoxins.

The enzymatic conversion of 15(S)-HETE by 5-LOX can lead to two primary products:

-

5(S),15(S)-DiHETE: Formed by the direct dioxygenation of 15(S)-HETE at the C-5 position.

-

5(6)-epoxytetraene: The precursor of LXA4 and LXB4.

Therefore, the ratio of 5(S),15(S)-DiHETE to lipoxins can provide insights into the efficiency and direction of the lipoxin biosynthesis pathway under different physiological or pathological conditions.

Quantitative Data

The following table summarizes key quantitative data related to the enzymes and products in the lipoxin biosynthesis pathway.

| Parameter | Value | Enzyme/Cell Type | Reference |

| Km of 5-LOX for 15(S)-HETE | ~20 µM | Porcine leukocytes | |

| Product Ratio (LXA4:LXB4) | ~1:1 | Porcine leukocytes | |

| Product Ratio (5(S),15(S)-DiHETE : Lipoxins) | Variable | Dependent on cellular activation state |

Experimental Protocols

Preparation of Porcine Leukocytes

-

Blood Collection: Collect fresh porcine blood in a container with an anticoagulant (e.g., EDTA).

-

Leukocyte Isolation: Isolate leukocytes by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.

-

Cell Resuspension: Resuspend the isolated leukocytes in a buffered salt solution (e.g., PBS) at a concentration of 10⁸ cells/mL.

Incubation and Product Formation

-

Substrate Addition: Add 15(S)-HETE (e.g., 20 µM final concentration) to the leukocyte suspension.

-

Cellular Activation: Stimulate the cells with a calcium ionophore (e.g., A23187, 5 µM) to activate 5-LOX.

-

Incubation: Incubate the cell suspension at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction by adding a solvent like methanol (B129727) or by acidification.

Product Extraction and Analysis

-

Solid-Phase Extraction (SPE): Acidify the sample and apply it to a C18 SPE cartridge. Wash the cartridge with a non-polar solvent and elute the lipids with a more polar solvent like methanol or ethyl acetate.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol/water/acetic acid.

-

Detection: UV detection at wavelengths relevant for conjugated double bonds (e.g., 270 nm for DiHETEs, 301 nm for lipoxins).

-

-

Mass Spectrometry (MS): For structural confirmation and quantification, couple the HPLC to a mass spectrometer. Use techniques like electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) to identify the specific products based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: The 15-LOX/5-LOX pathway for lipoxin and 5(S),15(S)-DiHETE biosynthesis.

The Interplay of 5-Lipoxygenase and 15-Lipoxygenase in the Production of 5(S),15(S)-DiHETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic interaction between 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) in the biosynthesis of 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-DiHETE). This document details the biochemical pathways, presents quantitative data on enzyme kinetics and cellular production, outlines comprehensive experimental protocols for studying this interaction, and illustrates the associated signaling pathways.

Introduction: The Significance of 5,15-DiHETE

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid (AA), to produce a variety of bioactive lipid mediators.[1][2] Among these, 5-LOX and 15-LOX play crucial roles in inflammatory processes. 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1][3] Conversely, 15-LOX can generate anti-inflammatory lipid mediators, including lipoxins. The interaction between these two enzymes can lead to the formation of dihydroxyeicosatetraenoic acids (DiHETEs), including 5(S),15(S)-DiHETE.

5(S),15(S)-DiHETE is a dihydroxy derivative of arachidonic acid that has been implicated in various physiological and pathological processes, particularly in the context of inflammation. It is found in various cell types, including leukocytes, and its production can be elevated in inflammatory conditions such as asthma and rheumatoid arthritis.[4][5] While its precise biological functions are still under investigation, 5,15-diHETE is known to be less potent than other 5-LOX products in stimulating inflammatory cells.[1] Understanding the intricate interplay between 5-LOX and 15-LOX in the synthesis of 5,15-DiHETE is critical for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting inflammatory pathways.

Biosynthesis of 5(S),15(S)-DiHETE

The biosynthesis of 5(S),15(S)-DiHETE from arachidonic acid involves a sequential two-step oxygenation process catalyzed by 5-LOX and 15-LOX. This can occur through two primary pathways:

-

Pathway 1: 5-LOX followed by 15-LOX: In this pathway, 5-LOX first converts arachidonic acid into 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is then reduced to 5(S)-hydroxyeicosatetraenoic acid (5-HETE). Subsequently, 15-LOX acts on 5-HETE to introduce a second hydroperoxyl group at the C-15 position, forming 5(S),15(S)-dihydroperoxyeicosatetraenoic acid (5,15-diHPETE). This intermediate is then reduced to 5(S),15(S)-DiHETE.

-

Pathway 2: 15-LOX followed by 5-LOX: Alternatively, 15-LOX can initiate the process by converting arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then reduced to 15(S)-hydroxyeicosatetraenoic acid (15-HETE). 5-LOX then utilizes 15-HETE as a substrate to introduce a hydroperoxyl group at the C-5 position, also yielding 5,15-diHPETE, which is subsequently reduced to 5(S),15(S)-DiHETE.[4]

This biosynthesis can occur within a single cell expressing both enzymes or through transcellular biosynthesis, where an intermediate produced by one cell type is metabolized by a neighboring cell.[4]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and products involved in 5(S),15(S)-DiHETE biosynthesis.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Product(s) | kcat (s⁻¹) | KM (µM) | kcat/KM (µM⁻¹s⁻¹) | Reference(s) |

| Human Platelet 12-LOX | 5,15-diHpETE | LXB₄ | 0.17 | - | 0.011 | [1][6] |

| Human Reticulocyte 15-LOX-1 | 5,15-diHpETE | LXB₄ | 4.6 | - | 0.21 | [1][6] |

Table 2: Cellular Production of 5(S),15(S)-DiHETE

| Cell Type | Stimulus | Condition | 5,15-diHETE Concentration | Reference(s) |

| Human Polymorphonuclear Cells (PMNs) | Ionophore A23187 | Asthma Patients | 50 to 280 ng/10⁷ cells | [4][7] |

| Human Polymorphonuclear Cells (PMNs) | Ionophore A23187 | Rheumatoid Arthritis Patients | 50 to 400 ng/10⁷ cells | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the 5-LOX and 15-LOX interaction and 5,15-DiHETE production.

Isolation of Human Polymorphonuclear Leukocytes (PMNs)

PMNs are a primary source of 5-LOX and are frequently used to study the biosynthesis of its products.

Materials:

-

Anticoagulated whole blood (EDTA or citrate)

-

6% Dextran solution in saline

-

Density gradient medium (e.g., Ficoll-Paque, Lymphoprep™)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile water or Ammonium Chloride (NH₄Cl) lysis buffer

-

Centrifuge tubes

-

Pipettes

Procedure:

-

Dextran Sedimentation: Mix 9 volumes of anticoagulated whole blood with 1 volume of 6% dextran solution. Allow the erythrocytes to sediment for 20-40 minutes at room temperature.

-

Leukocyte-Rich Plasma (LRP) Collection: Carefully collect the upper leukocyte-rich plasma layer.

-

Density Gradient Centrifugation: Carefully layer the LRP over an equal volume of density gradient medium in a centrifuge tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Harvesting PMNs: After centrifugation, distinct layers of cells will be visible. The PMNs will be in a layer below the mononuclear cells and above the pelleted erythrocytes. Carefully aspirate and discard the upper layers. Collect the PMN layer.

-

Erythrocyte Lysis: To remove contaminating red blood cells, resuspend the PMN pellet in a hypotonic solution. This can be done by adding a small volume of sterile water for 30 seconds followed by the addition of an equal volume of 1.8% NaCl to restore isotonicity, or by using a commercially available RBC lysis buffer.

-

Washing: Centrifuge the cells at 250 x g for 10 minutes. Discard the supernatant and wash the PMN pellet with PBS. Repeat the wash step.

-

Cell Counting and Resuspension: Resuspend the final PMN pellet in the desired buffer for subsequent experiments. Determine cell viability and purity using a hemocytometer and trypan blue exclusion or by flow cytometry. A purity of >95% is expected.

Lipoxygenase Activity Assay (Spectrophotometric)

This assay measures the activity of LOX enzymes by monitoring the formation of conjugated dienes, which absorb light at 234 nm.

Materials:

-

Purified 5-LOX or 15-LOX enzyme, or cell lysate containing the enzyme

-

Assay Buffer: 0.1 M Phosphate buffer (pH 7.4) or 0.2 M Borate buffer (pH 9.0)

-

Substrate: Arachidonic acid or Linoleic acid (typically 100-250 µM final concentration)

-

Inhibitors (optional): Dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

-

Reagent Preparation: Prepare all solutions and keep the enzyme on ice. Dilute the enzyme to a working concentration in the assay buffer just before use.

-

Assay Setup: In a UV-transparent plate or cuvette, set up the following reactions:

-

Blank: Assay buffer and substrate.

-

Control (100% activity): Assay buffer, enzyme solution, and solvent vehicle.

-

Test Sample: Assay buffer, enzyme solution, and test compound.

-

-

Pre-incubation: Add the assay buffer, enzyme, and inhibitor (or vehicle) to the wells. Incubate for 5-10 minutes at 25°C to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the reaction by adding the substrate solution to all wells.

-

Measurement: Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). The percentage of inhibition can be calculated as: (1 - (Rate of Test Sample / Rate of Control)) * 100.

Quantification of 5,15-DiHETE by HPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of 5,15-DiHETE in biological samples.

Materials:

-

Biological sample (e.g., supernatant from stimulated PMNs)

-

Internal standard (e.g., deuterated 5,15-DiHETE)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE: Methanol (B129727), Water

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., Acetonitrile, Water, with formic acid)

Procedure:

-

Sample Preparation: To the biological sample, add an internal standard.

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water or a low percentage of methanol in water to remove polar impurities.

-

Elute the lipids, including 5,15-DiHETE, with methanol or another organic solvent.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto the HPLC-MS/MS system.

-

Separate the analytes using a reversed-phase HPLC column with a suitable gradient of mobile phase solvents.

-

Detect and quantify 5,15-DiHETE and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent and daughter ion transitions for 5,15-DiHETE should be used for detection.

-

-

Quantification: Create a standard curve using known concentrations of a 5,15-DiHETE standard. Calculate the concentration of 5,15-DiHETE in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Signaling Pathways Involving 5,15-DiHETE

The biological effects of 5,15-DiHETE are mediated through its interaction with cell surface receptors, leading to the activation of intracellular signaling cascades.

Upstream Regulation of 5-LOX and 15-LOX

The activity of 5-LOX and 15-LOX, and thus the production of 5,15-DiHETE, is tightly regulated by various cellular signals. Key upstream regulators include:

-

Calcium (Ca²⁺): An increase in intracellular calcium concentration is a primary trigger for the activation of 5-LOX. It promotes the translocation of 5-LOX from the cytosol to the nuclear membrane.

-

5-Lipoxygenase-Activating Protein (FLAP): This integral membrane protein is essential for the activation of 5-LOX. FLAP binds arachidonic acid and presents it to 5-LOX at the nuclear membrane.

-

Phosphorylation: The activity of 5-LOX can be modulated by phosphorylation by various kinases.

-

Cytokines and Growth Factors: Inflammatory cytokines can upregulate the expression of both 5-LOX and 15-LOX, thereby increasing the capacity for 5,15-DiHETE synthesis.

Downstream Signaling of 5,15-DiHETE

While the specific high-affinity receptor for 5(S),15(S)-DiHETE has not been definitively identified, it is known to interact with the OXE receptor (OXER1) , a G protein-coupled receptor (GPCR), albeit with lower potency compared to other 5-LOX metabolites like 5-oxo-ETE.[1] The binding of 5,15-DiHETE to a GPCR is proposed to initiate the following signaling cascade:

-

GPCR Activation: Ligand binding induces a conformational change in the receptor.

-

G Protein Coupling: The activated receptor interacts with a heterotrimeric G protein (composed of α, β, and γ subunits).

-

G Protein Activation: The Gα subunit releases GDP and binds GTP, causing its dissociation from the Gβγ dimer.

-

Effector Modulation: The activated Gα and Gβγ subunits can then modulate the activity of downstream effector proteins. For OXER1, this often involves the Gαq/11 family, which activates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Cellular Response: IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including cell migration, degranulation, and changes in gene expression.

Conclusion

The interaction between 5-lipoxygenase and 15-lipoxygenase represents a critical juncture in the complex network of arachidonic acid metabolism, leading to the production of 5(S),15(S)-DiHETE. This technical guide has provided a comprehensive overview of the biosynthesis, quantitative aspects, experimental methodologies, and signaling pathways associated with this interaction. A thorough understanding of these processes is paramount for researchers and drug development professionals seeking to modulate inflammatory responses and develop novel therapeutics for a range of inflammatory diseases. Further investigation into the specific receptors and downstream signaling events of 5,15-DiHETE will undoubtedly unveil new opportunities for targeted interventions.

References

- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-oxo-15-HETE: Total Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-15-diHETE and lipoxins generated by neutrophils from endogenous arachidonic acid as asthma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Sources of 5(S),15(S)-DiHETE in the Human Body: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals